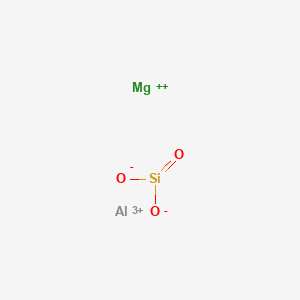

Silicic acid, aluminum magnesium salt

描述

Silicic acid, aluminum magnesium salt is an inorganic compound that is commonly used in various industrial and scientific applications. It is known for its excellent thermal stability, corrosion resistance, and mechanical properties. This compound is typically found as a white crystalline solid that is insoluble in water and organic solvents but slightly soluble in strong acids and bases .

准备方法

Synthetic Routes and Reaction Conditions

Silicic acid, aluminum magnesium salt can be synthesized through several methods, including solvent sintering and gel sintering. One common method involves the reaction of sodium metasilicate with aluminum sulfate and magnesium sulfate in an aqueous solution. The reaction mixture is then heated to form the desired compound .

Industrial Production Methods

In industrial settings, this compound is often produced through high-temperature processes involving the calcination of raw materials such as kaolin, bauxite, and magnesite. These materials are mixed and heated in a rotary kiln to produce the final product .

化学反应分析

Types of Reactions

Silicic acid, aluminum magnesium salt undergoes various chemical reactions, including:

Oxidation: It can react with oxygen at high temperatures to form oxides.

Reduction: It can be reduced by strong reducing agents to form elemental silicon and aluminum.

Substitution: It can undergo substitution reactions with other metal salts to form different aluminosilicates.

Common Reagents and Conditions

Common reagents used in these reactions include oxygen, hydrogen, and various metal salts. The reactions typically occur under high-temperature conditions, often exceeding 1000°C .

Major Products Formed

The major products formed from these reactions include various oxides, elemental silicon, and aluminum, as well as different types of aluminosilicates .

科学研究应用

Pharmaceutical Applications

Thickening Agent and Stabilizer

Magnesium aluminum silicate is widely used in the pharmaceutical industry as a thickening agent and stabilizer in formulations such as creams, ointments, and gels. Its ability to enhance the viscosity of formulations while maintaining stability is crucial for ensuring product efficacy and shelf life.

Case Study: Cream Formulation

A study demonstrated that the incorporation of magnesium aluminum silicate improved the stability of a topical cream formulation by preventing the separation of oil and water phases. The results indicated that formulations with this compound exhibited significantly lower viscosity changes over time compared to those without it .

Cosmetic Applications

Emulsion Stabilizer

In cosmetics, silicic acid, aluminum magnesium salt serves as an emulsion stabilizer and thickening agent. It helps in maintaining the consistency and texture of products such as lotions, creams, and make-up.

Data Table: Cosmetic Products Containing Magnesium Aluminum Silicate

| Product Type | Function | Example Products |

|---|---|---|

| Creams | Thickening agent | Moisturizers, sunscreens |

| Lotions | Emulsion stabilizer | Body lotions |

| Make-up | Viscosity controller | Foundations, primers |

Environmental Applications

Adsorbent for Wastewater Treatment

Magnesium aluminum silicate has shown effectiveness as an adsorbent for removing pollutants from wastewater. Its high surface area and porous structure allow it to capture heavy metals and other contaminants efficiently.

Case Study: Heavy Metal Removal

Research indicated that modified magnesium aluminum silicate could effectively remove lead ions from aqueous solutions. The adsorption capacity was found to be significantly enhanced when the material was treated with acid, increasing its surface area and reactivity .

Food Industry Applications

Food Additive

In the food industry, magnesium aluminum silicate is utilized as an anti-caking agent and stabilizer in powdered foods. It prevents clumping and ensures uniformity in food products.

Data Table: Food Products Using Magnesium Aluminum Silicate

| Product Type | Function | Example Products |

|---|---|---|

| Powdered Foods | Anti-caking agent | Spices, powdered soups |

| Dairy Products | Stabilizer | Cheese spreads |

Construction Materials

Thickening Agent in Paints and Coatings

This compound is also used in construction materials as a thickening agent in paints and coatings. It improves the application properties and enhances the durability of these products.

Data Table: Construction Applications

| Application | Function | Example Products |

|---|---|---|

| Paints | Thickening agent | Interior/exterior paints |

| Coatings | Viscosity controller | Protective coatings |

作用机制

The mechanism of action of silicic acid, aluminum magnesium salt involves its interaction with various molecular targets and pathways. In biological systems, it can enhance the uptake of essential nutrients and improve stress resistance in plants by interacting with specific transporters and signaling pathways . In industrial applications, its thermal stability and mechanical properties make it an effective material for high-temperature processes .

相似化合物的比较

Similar Compounds

Magnesium silicate: Similar in composition but lacks aluminum, making it less thermally stable.

Aluminum silicate: Contains aluminum but lacks magnesium, affecting its mechanical properties.

Sodium magnesium aluminosilicate: Contains sodium, which can alter its solubility and reactivity.

Uniqueness

Silicic acid, aluminum magnesium salt is unique due to its combination of aluminum and magnesium, which provides a balance of thermal stability, mechanical strength, and corrosion resistance. This makes it particularly useful in high-temperature industrial applications and as a versatile material in scientific research .

生物活性

Silicic acid, aluminum magnesium salt (also known as AlMgO3Si) is a compound that has garnered attention due to its potential biological activities and applications in various fields, including medicine and cosmetics. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Composition and Properties

This compound is a complex silicate that typically appears as a white powder. Its chemical structure can be represented as . The compound is primarily composed of silicon dioxide (SiO2), aluminum oxide (Al2O3), and magnesium oxide (MgO). The specific ratios can vary based on the synthesis process, leading to different physical and chemical properties that influence its biological activity.

Biological Activity

1. Antimicrobial Properties

Research indicates that silicic acid compounds exhibit significant antimicrobial activity. A study highlighted that this compound can act as an effective antimicrobial agent in cosmetic formulations. It has been shown to inhibit the growth of various bacteria and fungi, making it valuable in preserving cosmetic products and enhancing skin health .

2. Interaction with Aluminum

There is growing interest in the interaction between silicic acid and aluminum, particularly regarding neurotoxicity. Studies suggest that silicic acid can reduce the gastrointestinal absorption of aluminum when both are present, potentially mitigating aluminum's toxic effects . This finding is particularly relevant for individuals exposed to high levels of aluminum through environmental or dietary sources.

3. Bioavailability and Excretion

A dietary study involving rats demonstrated that silicic acid facilitates the excretion of aluminum by enhancing urinary output. When administered in conjunction with sodium silicate, it was observed that urinary silicon levels increased significantly, suggesting a mechanism through which silicic acid may help detoxify aluminum from the body .

Case Studies

Case Study 1: Cosmetic Applications

In a safety assessment conducted on various cosmetic products containing this compound, researchers found that formulations with this compound exhibited lower irritation potential compared to those without it. The study concluded that the compound could be safely used in cosmetics due to its mildness and effectiveness in controlling viscosity and opacity while providing antimicrobial benefits .

Case Study 2: Neuroprotective Effects

A clinical observation noted that patients with Alzheimer's disease showed improved cognitive function when treated with ortho-silicic acid derived from silicic acid compounds. This improvement was attributed to the compound's ability to chelate aluminum ions in the body, thus reducing their neurotoxic effects .

Table 1: Summary of Biological Activities

Table 2: Toxicity Studies

属性

IUPAC Name |

aluminum;magnesium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Mg.O3Si/c;;1-4(2)3/q+3;+2;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCXNKZQOXODOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[Mg+2].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlMgO3Si+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Silicic acid, aluminum magnesium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1327-43-1, 12768-32-0 | |

| Record name | Silicic acid, aluminum magnesium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid, aluminum magnesium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silicic acid, aluminum magnesium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。